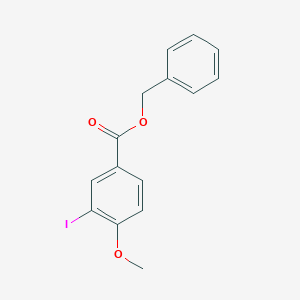![molecular formula C21H23N3O2S B250165 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide](/img/structure/B250165.png)
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to exhibit potent anti-tumor activity in preclinical studies and is currently being investigated for its potential use in cancer therapy.
Wirkmechanismus
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide targets the Wnt signaling pathway, which is a key pathway involved in cell proliferation and differentiation. Specifically, it inhibits the activity of the protein tankyrase, which is involved in the degradation of the protein Axin. Axin is a key regulator of the Wnt pathway, and its degradation leads to increased Wnt signaling and cell proliferation. By inhibiting tankyrase, 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide stabilizes Axin and inhibits Wnt signaling, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of fibroblasts, which are involved in tissue repair and regeneration. It has also been shown to inhibit the activity of the enzyme PARP, which is involved in DNA repair. These effects may have implications for the use of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide in other disease states, such as fibrosis and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It has also been shown to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. However, one limitation of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide. One area of interest is the development of more potent and selective tankyrase inhibitors, which may have improved anti-tumor activity and decreased off-target effects. Another area of interest is the investigation of the use of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Finally, the potential use of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide in other disease states, such as fibrosis and neurodegenerative diseases, warrants further investigation.
Synthesemethoden
The synthesis of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with cyclohexyl isocyanate to form the intermediate product, 2-{[(cyclohexylcarbonyl)amino]carbonyl}benzoic acid. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Eigenschaften
Molekularformel |
C21H23N3O2S |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-(cyclohexanecarbonylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C21H23N3O2S/c25-19(15-9-3-1-4-10-15)24-21(27)23-18-14-8-7-13-17(18)20(26)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)(H2,23,24,25,27) |
InChI-Schlüssel |
WLYBNFDLBCMKSL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
![N-allyl-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B250099.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)



![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)